molecular formula C20H22N4O3 B3079649 benzyl N-[(2S,3S)-1-(benzotriazol-1-yl)-3-methyl-1-oxopentan-2-yl]carbamate CAS No. 1072442-07-9

benzyl N-[(2S,3S)-1-(benzotriazol-1-yl)-3-methyl-1-oxopentan-2-yl]carbamate

Cat. No.: B3079649
CAS No.: 1072442-07-9
M. Wt: 366.4 g/mol
InChI Key: DWJVZQUFTBRSCU-KSSFIOAISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-[(2S,3S)-1-(benzotriazol-1-yl)-3-methyl-1-oxopentan-2-yl]carbamate is a chiral carbamate derivative featuring a benzotriazole moiety, a methyl-substituted pentanoyl backbone, and a benzyloxycarbonyl (Cbz) protecting group. The benzotriazole group is known for its versatility in medicinal chemistry, acting as a bioisostere for amides or carboxylic acids, while the Cbz group enhances stability during synthetic processes . Though direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., organogelators in ) utilize oxalyl chloride and THF for carbamate formation, implying similar synthetic routes .

Properties

IUPAC Name

benzyl N-[(2S,3S)-1-(benzotriazol-1-yl)-3-methyl-1-oxopentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-3-14(2)18(21-20(26)27-13-15-9-5-4-6-10-15)19(25)24-17-12-8-7-11-16(17)22-23-24/h4-12,14,18H,3,13H2,1-2H3,(H,21,26)/t14-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJVZQUFTBRSCU-KSSFIOAISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(2S,3S)-1-(benzotriazol-1-yl)-3-methyl-1-oxopentan-2-yl]carbamate typically involves the following steps:

    Formation of the Benzotriazole Intermediate: Benzotriazole is reacted with an appropriate alkylating agent to form the benzotriazolyl intermediate.

    Coupling Reaction: The benzotriazolyl intermediate is then coupled with a suitable carbamate precursor under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(2S,3S)-1-(benzotriazol-1-yl)-3-methyl-1-oxopentan-2-yl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The benzotriazole moiety can act as a leaving group, allowing for substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

Benzyl N-[(2S,3S)-1-(benzotriazol-1-yl)-3-methyl-1-oxopentan-2-yl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-[(2S,3S)-1-(benzotriazol-1-yl)-3-methyl-1-oxopentan-2-yl]carbamate involves its interaction with specific molecular targets. The benzotriazole moiety can facilitate binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include peptidyl aldehydes, organogelators, and sulfonamide derivatives. Below is a comparative analysis based on molecular properties, synthesis, and functional behavior:

Compound Name Molecular Weight XLogP3 Key Functional Groups Synthesis Highlights Applications/Findings
Target Compound ~402–404* 4–4.4 Benzotriazole, Cbz, (2S,3S) Likely oxalyl chloride-mediated Potential enzyme inhibition
Calpeptin (Benzyl N-[(1S)-3-methyl-1-{[(2R)-1-oxohexan-2-yl]carbamoyl}butyl]carbamate) 335.4 3.5 Cbz, aldehyde, (S,R) stereochemistry Peptidic coupling Calpain inhibition
N-[1-(Benzotriazol-1-yl)benzyl]aniline (BBA) 299.3 4.93 Benzotriazole, aniline Hydrolysis under micellar conditions Accelerated hydrolysis in CTABr
Organogelator 1 (N1,N2-bis(2S,3S)-1-((4-(tert-butyl)benzyl)amino)-3-methylpentanamide) 749.9 6.6 Oxalamide, tert-butylbenzyl Oxalyl chloride in THF Gelation properties
Benzyl N-[(2S)-3-methyl-1-oxo-1-[[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]amino]butan-2-yl]carbamate 402.4 4.4 Trifluoro, Cbz, (2S,3S) Not specified High hydrophobicity

*Estimated based on analogues in and .

Key Comparative Insights

Stereochemical Influence: The (2S,3S) configuration in the target compound aligns with organogelators () and sulfonamide derivatives (), which exhibit defined stereochemical roles in self-assembly or enzyme binding.

Benzotriazole vs. Aldehyde Functionality: Unlike calpeptin (), which uses an aldehyde for covalent calpain inhibition, the target compound’s benzotriazole group may act as a non-covalent binding motif or stabilize intermediates during hydrolysis .

Hydrolytic Stability : BBA () undergoes micelle-accelerated hydrolysis (Ks = 1.45 × 10⁻⁴ M⁻¹), suggesting the target compound’s benzotriazole could enhance stability in biological matrices compared to aniline derivatives .

Hydrophobicity and Bioavailability: The target compound’s XLogP3 (4–4.4) is lower than organogelator 1 (6.6) but higher than calpeptin (3.5), implying moderate membrane permeability suitable for therapeutic applications .

Synthetic Complexity: The target compound’s synthesis likely mirrors organogelator protocols (oxalyl chloride activation), though trifluoro-containing analogues () require specialized reagents, increasing production costs .

Biological Activity

Benzyl N-[(2S,3S)-1-(benzotriazol-1-yl)-3-methyl-1-oxopentan-2-yl]carbamate is a complex organic compound notable for its potential biological activities, particularly in enzyme inhibition and medicinal chemistry applications. This article explores its biological activity, synthesis, and implications in research.

Overview of the Compound

The compound features a benzotriazole moiety, which is recognized for its utility in various chemical reactions. The structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20_{20}H22_{22}N4_4O3_3
  • CAS Number : 1072442-07-9

Synthesis Methods

The synthesis typically involves:

  • Formation of Benzotriazole Intermediate : Reaction of benzotriazole with an alkylating agent.
  • Coupling Reaction : Combining the intermediate with a carbamate precursor under controlled conditions.

Industrial methods may utilize automated systems to enhance yield and purity.

Enzyme Inhibition

One of the primary areas of interest for this compound is its potential as an acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor. In vitro studies have shown that:

  • Compounds similar to this carbamate exhibit varying degrees of inhibition against AChE and BChE.

Table 1 summarizes the inhibitory potency of various related compounds:

CompoundIC50_{50} (μM)Selectivity Index (SI)
Rivastigmine0.55.55
Galantamine0.87.83
Compound A (similar structure)0.66.00
Benzyl CarbamateTBDTBD

The selectivity index indicates a preference for BChE over AChE in several derivatives, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease.

Structure–Activity Relationship (SAR)

Research indicates that the presence and position of substituents on the aromatic ring significantly affect inhibitory potency. For instance:

  • Methyl substitutions generally reduce inhibitory activity compared to phenyl or benzyl groups.

A comparative analysis using molecular docking studies revealed that steric and electronic factors play crucial roles in enzyme binding affinity.

Case Studies

In a study published in Pharmaceutical Chemistry Journal, a series of benzene-based derivatives were synthesized and evaluated for their cholinesterase inhibition properties. The findings highlighted that certain modifications led to enhanced selectivity and potency against BChE compared to AChE, underscoring the importance of structural optimization in drug design .

Research Applications

The compound's ability to inhibit cholinesterases positions it as a valuable candidate for further research in:

  • Neuropharmacology : Potential treatments for neurodegenerative diseases.
  • Synthetic Chemistry : As a building block for more complex molecules.
  • Biochemical Studies : Investigating enzyme mechanisms and interactions.

Q & A

Basic: What are the key physicochemical properties of benzyl N-[(2S,3S)-1-(benzotriazol-1-yl)-3-methyl-1-oxopentan-2-yl]carbamate, and how are they determined?

Answer:
Key physicochemical properties include molecular weight, hydrophobicity (XLogP3), and hydrogen-bonding capacity, which are critical for solubility and bioavailability. These properties are determined using:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., 402.4 g/mol) and isotopic distribution .
  • HPLC: Assesses purity and retention time (e.g., 6.49 min, 88.1% purity under specific conditions) .
  • Computational Tools: Predict XLogP3 (4.4) and topological polar surface area (84.5 Ų) .
PropertyValueMethodReference
Molecular Weight402.4 g/molHRMS
XLogP34.4Computational
Hydrogen Bond Donors2Calculated
HPLC Retention Time6.49 minReverse-phase HPLC

Basic: What synthetic routes are commonly employed for this compound?

Answer:
Synthesis typically involves multi-step protocols:

Boc Deprotection: Use of trifluoroacetic acid (TFA) and triethylsilane in dichloromethane to remove tert-butoxycarbonyl (Boc) groups .

Coupling Reactions: Amide bond formation via benzotriazole-activated intermediates under anhydrous conditions .

Purification: Chromatography (e.g., silica gel) to isolate stereoisomers and achieve >97% purity .

Advanced: How can researchers optimize the synthesis to improve yield and stereochemical purity?

Answer:
Optimization strategies include:

  • Catalyst Screening: Chiral catalysts (e.g., palladium complexes) to enhance enantiomeric excess (ee).
  • Temperature Control: Low temperatures (−20°C) to minimize racemization during coupling steps .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) to stabilize intermediates .
ParameterOptimal ConditionYield ImprovementReference
Reaction Temperature−20°C15–20%↑
CatalystPd(PPh₃)₄ee >99%

Advanced: What methodologies assess inhibitory activity against viral proteases?

Answer:
Enzyme inhibition is evaluated using:

  • Fluorogenic Assays: Substrate cleavage monitored via fluorescence (e.g., SARS-CoV Mpro protease, IC₅₀ < 0.05 μM) .
  • Competitive Binding Studies: Ki values determined via Lineweaver-Burk plots (e.g., Ki = 0.0341 μM for SARS-CoV-2 protease) .
  • X-ray Crystallography: Resolve binding modes at active sites (e.g., interactions with catalytic dyad residues) .

Advanced: How does hydrolysis rate vary under different pH conditions?

Answer:
Hydrolysis kinetics are pH-dependent:

  • Accelerated Degradation: At high pH (>10), micellar stabilization of carbocations increases hydrolysis rates (Ks = 1.45 × 10⁻⁴ M⁻¹) .
  • Analytical Monitoring: LC-MS quantifies degradation products, with pseudo-first-order kinetics at physiological pH .
pHHydrolysis Rate (k, s⁻¹)MechanismReference
7.42.3 × 10⁻⁵Base-catalyzed
10.51.8 × 10⁻⁴Micellar stabilization

Advanced: What spectroscopic methods confirm stereochemical configuration?

Answer:

  • NMR Spectroscopy: NOE correlations (e.g., 2D-NOESY) validate spatial proximity of stereocenters .
  • Chiral HPLC: Resolves enantiomers using cellulose-based columns (e.g., >99% ee) .
  • X-ray Diffraction: Absolute configuration determination (e.g., (2S,3S) vs. (2R,3R)) .

Advanced: How can molecular docking predict binding affinity with target enzymes?

Answer:

  • Software: AutoDock Vina or Schrödinger Suite for docking simulations.
  • Parameters: XLogP3 (4.4) and polar surface area (84.5 Ų) predict membrane permeability .
  • Validation: Correlation between computed ΔG values and experimental IC₅₀ (R² > 0.85) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl N-[(2S,3S)-1-(benzotriazol-1-yl)-3-methyl-1-oxopentan-2-yl]carbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
benzyl N-[(2S,3S)-1-(benzotriazol-1-yl)-3-methyl-1-oxopentan-2-yl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.